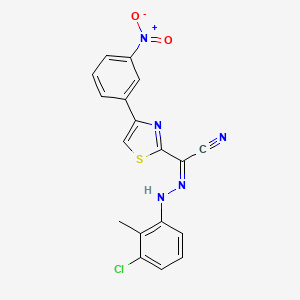
5-(1-(2-Bromobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and study of oxadiazole derivatives, including compounds similar to the one specified, have been of considerable interest in the field of medicinal chemistry due to their promising biological activities. These activities span antimicrobial, anticancer, antioxidant, and potential antitubercular effects, underscoring their significance in drug development and chemical research.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves reactions of precursor molecules under specific conditions to introduce desired substituents, such as bromobenzyl and thiophen-2-yl groups, into the oxadiazole framework. Techniques such as annulation, esterification, and cycloreversion have been employed to achieve complex oxadiazole structures. One method reported involves the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines without any solvent, highlighting solvent-free approaches in the synthesis of these compounds (Kaneria et al., 2016).
Molecular Structure Analysis
Characterization techniques such as NMR, IR, and Mass spectroscopy are pivotal in analyzing the molecular structure of synthesized oxadiazole derivatives. These techniques provide insights into the arrangement of atoms within the molecule and confirm the successful incorporation of desired functional groups. For instance, a study on similar oxadiazole compounds utilized NMR and IR spectroscopy to characterize the compounds and DFT methods to understand their molecular geometries and electronic structures (Ustabaş et al., 2020).
Chemical Reactions and Properties
Oxadiazole derivatives engage in various chemical reactions, including electrophilic substitution and cycloaddition, enabling further functionalization and modification of the oxadiazole core. Their reactivity is influenced by the presence of substituents, which can enhance or diminish their reactivity towards different reagents.
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. These properties are determined through experimental measurements and are essential for understanding the compound's behavior in biological systems and technological applications.
Chemical Properties Analysis
Oxadiazole derivatives exhibit a range of chemical properties, including antimicrobial, anticancer, and antioxidant activities. Their chemical stability, reactivity, and interaction with biological targets are central to their application in medicinal chemistry and therapeutic agent development. For example, the antimicrobial and anticancer potential of oxadiazole derivatives highlights their utility in addressing various diseases and conditions (Kumar et al., 2023).
Scientific Research Applications
Synthesis and Characterization :
- The compound has been synthesized and characterized through techniques like NMR, IR, and Mass spectroscopy. This process is a foundational step in understanding its properties and potential applications (Kaneria et al., 2016).
Antimicrobial Activities :
- Some derivatives of this compound have been tested for antimicrobial activities against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Kaneria et al., 2016).
- Similar compounds with the 1,2,4-oxadiazole structure have shown potent antibacterial and antifungal activities (Rehman et al., 2018).
Antioxidant Activities :
- Certain derivatives containing the 1,2,4-oxadiazole unit have displayed notable antioxidant properties. This opens avenues for research in oxidative stress-related diseases (Menteşe et al., 2015).
Potential in Cancer Research :
- Some 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents. This indicates the compound's relevance in oncology research (Zhang et al., 2005).
Insecticidal Activity :
- Research has also explored the insecticidal activities of similar compounds, indicating potential applications in pest control (Qi et al., 2014).
properties
IUPAC Name |
5-[1-[(2-bromophenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS.C2H2O4/c17-13-5-2-1-4-11(13)8-20-9-12(10-20)16-18-15(19-21-16)14-6-3-7-22-14;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTFARBAAZYRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Br)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)



![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)

![3-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2492590.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)
![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)
![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)